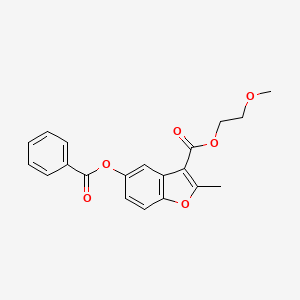

2-甲氧基乙基5-(苯甲酰氧基)-2-甲基-1-苯并呋喃-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzofuran, which is a heterocyclic compound . The name suggests it has methoxyethyl, benzoyloxy, and carboxylate functional groups attached to a benzofuran core .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For this compound, reactions could involve the methoxyethyl, benzoyloxy, and carboxylate groups .科学研究应用

抗菌潜力

该化合物与苯并呋喃衍生物密切相关,后者已被合成用于潜在的抗菌活性。例如,5-甲氧基-2-甲基-1-苯并呋喃-3-羧酸甲酯的衍生物已针对一系列革兰氏阳性球菌、革兰氏阴性杆菌和酵母菌进行了测试,证明了苯并呋喃化合物的更广泛的抗菌研究意义(Krawiecka 等人,2012)。

β-淀粉样蛋白聚集抑制

苯并呋喃衍生物的研究还扩展到 β-淀粉样蛋白聚集抑制的研究,这是阿尔茨海默病研究中的一个关键途径。特定苯并呋喃化合物的合成,例如 5-氯-3-[4-(3-二乙氨基丙氧基)苯甲酰基]-2-(4-甲氧基苯基)苯并呋喃,已显示出有效的抑制能力,突出了苯并呋喃衍生物在神经退行性疾病研究中的潜力(崔等人,2003)。

抗胆碱酯酶活性

苯并呋喃衍生物,例如由 5-羟基-3-甲基-3-甲氧羰基亚甲基苯并呋喃-2(3H)-酮合成的苯并呋喃衍生物,已对其抗胆碱酯酶作用进行了评估。这些化合物对乙酰胆碱酯酶 (AChE) 或丁酰胆碱酯酶 (BChE) 表现出有效的抑制作用,某些衍生物表现出显着的选择性。这表明在治疗以胆碱酯酶功能障碍为特征的疾病(例如阿尔茨海默病)中具有潜在的治疗应用(罗等人,2005)。

镇痛活性

取代的 1-苯并呋喃和 1-苯并噻吩的合成揭示了显着的镇痛活性。这一研究途径表明基于苯并呋喃化合物的结构修饰开发新的止痛药的可能性,为新型镇痛剂提供了广阔的前景(Rádl 等人,2000)。

可再生 PET 合成

苯并呋喃衍生物还在可持续材料领域找到了应用,特别是在可再生聚对苯二甲酸乙二醇酯 (PET) 的合成中。由路易斯酸分子筛催化的乙烯和生物质衍生的呋喃之间的 Diels-Alder 和脱水芳构化反应的研究展示了苯并呋喃衍生物在制造生物基对苯二甲酸前体(PET 的关键组成部分)中的潜力(帕切科等人,2015)。

作用机制

Target of Action

It’s worth noting that compounds with 2’-o-methoxyethyl modifications, such as antisense oligonucleotides, have been widely used in clinical applications . They typically target RNA, regulating gene expression through recognition of cellular RNAs .

Mode of Action

Similar compounds with 2’-o-methoxyethyl modifications are known to interact with their rna targets through complementary base pairing . This interaction can control processes that affect disease .

Biochemical Pathways

Adenosine analogs, which often contain 2’-o-methoxyethyl modifications, are known to act as smooth muscle vasodilators and have been shown to inhibit cancer progression .

Pharmacokinetics

They are rapidly and extensively absorbed after subcutaneous administration, with an apparent plasma and tissue terminal elimination half-life of approximately 30 days .

Result of Action

Similar compounds with 2’-o-methoxyethyl modifications have been shown to regulate gene expression, which can impact disease progression .

Action Environment

The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

2-methoxyethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-13-18(20(22)24-11-10-23-2)16-12-15(8-9-17(16)25-13)26-19(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHETVJONUSQRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)

![[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B2841282.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)